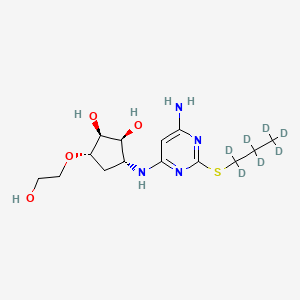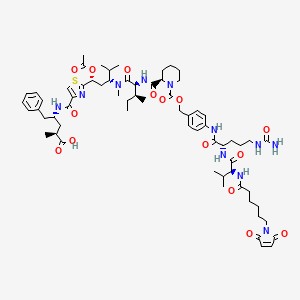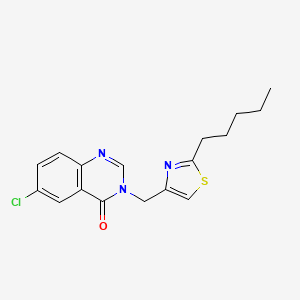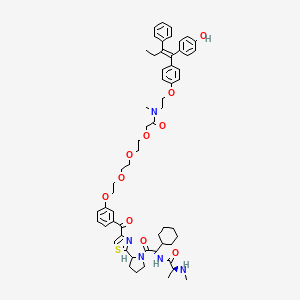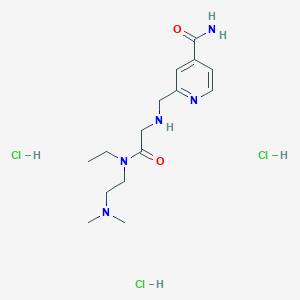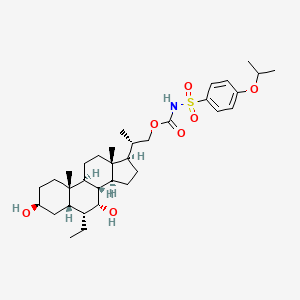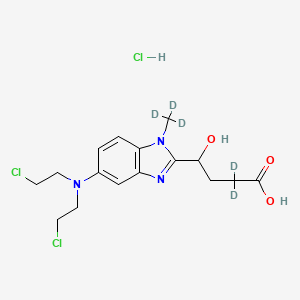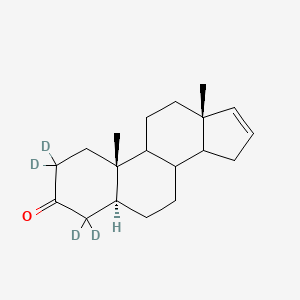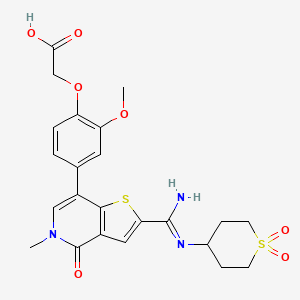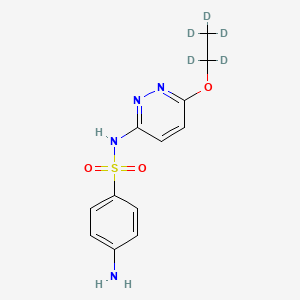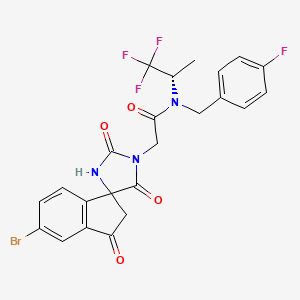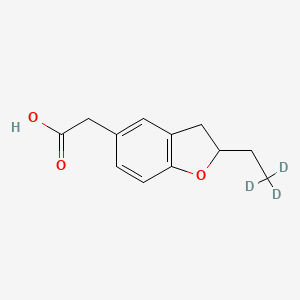
Furofenac-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furofenac-d3 is a deuterated analogue of Furofenac, a non-steroidal anti-inflammatory drug. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study metabolic pathways and to trace the compound’s behavior in biological systems. The molecular formula of this compound is C12H11D3O3, and it has a molecular weight of 209.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furofenac-d3 typically involves the incorporation of deuterium into the Furofenac molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out a series of chemical reactions to obtain the final deuterated product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the reactions efficiently. Quality control measures are implemented to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions and specific solvents.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles. The conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Furofenac-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of Furofenac in biological systems.
Biology: Employed in studies to investigate the biological effects and interactions of Furofenac at the molecular level.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of Furofenac in the body.
Industry: Applied in the development of new drugs and formulations, as well as in quality control processes to ensure the consistency and purity of pharmaceutical products.
Mechanism of Action
The mechanism of action of Furofenac-d3 involves its interaction with specific molecular targets in the body. As a non-steroidal anti-inflammatory drug, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Furofenac-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides several advantages, including increased stability and the ability to trace the compound in biological systems. Similar compounds include:
Furofenac: The non-deuterated form of Furofenac.
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Naproxen: A non-steroidal anti-inflammatory drug used to treat pain and inflammation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI Key |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


